molecular formula C21H27N3O2 B3897136 4-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2,6-dimethylpyrimidine

4-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2,6-dimethylpyrimidine

Cat. No.: B3897136
M. Wt: 353.5 g/mol
InChI Key: DRLKLXGWEQSGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2,6-dimethylpyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a piperidine ring, which is a common structural element in many pharmaceuticals and other organic compounds . The methoxyphenyl group is a common substituent in organic chemistry, known for its ability to participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure analysis of such a compound would involve techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the 3D arrangement of atoms .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the functional groups present. The pyrimidine ring might undergo electrophilic substitution reactions, while the piperidine ring might participate in reactions typical of secondary amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors influencing these properties might include its size, shape, functional groups, and the presence of any charged or polar atoms .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a pharmaceutical, its mechanism would depend on its specific biological target. If it’s a reactant in a chemical reaction, its mechanism would depend on the other reactants and the reaction conditions .

Future Directions

The future directions for research on this compound would depend on its current applications. If it’s a pharmaceutical, future research might focus on improving its efficacy or reducing its side effects. If it’s a reactant in a chemical reaction, future research might focus on finding more efficient or environmentally friendly reaction conditions .

Properties

IUPAC Name

(2,6-dimethylpyrimidin-4-yl)-[3-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-15-13-20(23-16(2)22-15)21(25)24-12-4-5-18(14-24)7-6-17-8-10-19(26-3)11-9-17/h8-11,13,18H,4-7,12,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLKLXGWEQSGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)C(=O)N2CCCC(C2)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2,6-dimethylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2,6-dimethylpyrimidine
Reactant of Route 3
4-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2,6-dimethylpyrimidine
Reactant of Route 4
4-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2,6-dimethylpyrimidine
Reactant of Route 5
Reactant of Route 5
4-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2,6-dimethylpyrimidine
Reactant of Route 6
4-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2,6-dimethylpyrimidine

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